molecular formula C27H32O17 B3028452 Rutin trihydrate CAS No. 207671-50-9

Rutin trihydrate

Cat. No.: B3028452
CAS No.: 207671-50-9
M. Wt: 628.5 g/mol
InChI Key: PGHSKTKIQIBATG-ZAAWVBGYSA-N
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Description

Rutin is a rutinoside that is quercetin with the hydroxy group at position C-3 substituted with glucose and rhamnose sugar groups. It has a role as a metabolite and an antioxidant. It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a rutinoside.
A flavonol glycoside found in many plants, including buckwheat;  tobacco;  forsythia;  hydrangea;  viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT;  TOBACCO;  FORSYTHIA;  HYDRANGEA;  VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of);  Ginkgo (part of);  Calendula Officinalis Flower (part of) ... View More ...

Scientific Research Applications

Analytical Method Development

Rutin trihydrate (RUT) has been utilized in developing analytical methods for its estimation, particularly in combination with other compounds. Chaudhary and Patel (2019) established a UV spectrophotometric method for the simultaneous determination of this compound and Berberine Chloride in synthetic mixtures and polyherbal formulations, emphasizing its role in antidiabetic drugs (Chaudhary & Patel, 2019).

Physico-chemical Interactions

The interaction of this compound with surfactants has been studied for pharmaceutical applications. Abbot et al. (2021) investigated the interactions between this compound and sodium dodecyl sulfate, highlighting the importance of these interactions in formulation development (Abbot et al., 2021).

Isolation and Purification

Horosanskaia et al. (2017) focused on the crystallization-based isolation of rutin from plant extracts, emphasizing the stability of this compound phase and its implications for purification processes (Horosanskaia et al., 2017).

Solubility and Bioavailability

Liu et al. (2020) studied the solubility and oral bioavailability of this compound, aiming to improve its application in oral formulations (Liu et al., 2020).

Anticancer Properties

Dixit (2014) evaluated this compound's chemopreventive potential in skin carcinogenesis models, shedding light on its application in cancer research (Dixit, 2014).

Therapeutic Potential and Drug Delivery

Sharma et al. (2013) explored this compound's broad pharmacological activities and challenges in enhancing its bioavailability, suggesting novel drug delivery methods for its application in treating chronic diseases (Sharma et al., 2013).

Delivery Vehicle Development

Rashidinejad et al. (2019) developed a delivery system for this compound using sodium caseinate, demonstrating its potential in rutin-fortified foods (Rashidinejad et al., 2019).

Biosorption Studies

Fathy et al. (2015) investigated the use of raw Rutin and Rutin resin as biosorbents for removing chromium(VI) from aqueous solutions, showing its application in environmental remediation (Fathy et al., 2015).

Electrochemical Sensor Development

Kubendhiran et al. (2018) utilized this compound in developing an electrochemical sensor for detecting rutin, emphasizing its role in pharmaceutical product analysis (Kubendhiran et al., 2018).

Mechanism of Action

Target of Action

Rutin trihydrate, also known as quercetin-3-rutinoside trihydrate, is a flavonoid glycoside that interacts with various targets in the body . It has been found to interact with Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play crucial roles in various biological processes, including the metabolism of xenobiotics in the body .

Mode of Action

This compound exhibits its effects through several mechanisms. It acts as a potent antioxidant , protecting the body’s cells from damage caused by harmful free radicals . Free radicals are unstable molecules that can cause oxidative stress and contribute to the development of various chronic diseases . This compound can also act as an antagonist of calmodulin , a protein that mediates the transfer of calcium ions (Ca2+) through cell membranes and initiates intracellular processes. By inhibiting calmodulin-dependent cellular enzymes, this compound can influence the permeability of cell membranes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate numerous oncogenic and oncosuppressive signaling pathways, including those involved in apoptosis, inflammation, angiogenesis, and autophagy . For instance, this compound can regulate the production of inflammatory cytokines, helping to reduce inflammation in the body . It also has the ability to scavenge free radicals and metal ions, exhibiting antioxidant properties .

Pharmacokinetics

This compound is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation . These actions are mediated through the regulation of cellular signaling pathways . This compound also has the potential to regulate intercellular reactive oxygen species (ROS) and stress-induced apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other compounds in the diet. Additionally, the compound’s stability may be influenced by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Rutin trihydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Improving rutin solubility using solid dispersion technique and formulating it into frankincense-based compression-coated tablets would be a successful approach for colonic delivery of rutin with potential of improving therapeutic efficacy . Much research is currently devoted to studies of the mechanisms of rutin pharmacological action .

Biochemical Analysis

Biochemical Properties

Rutin trihydrate exhibits antioxidant, anti-inflammatory, anti-diabetic, and anti-carcinogenic properties . It interacts with free radicals and various protein systems to exhibit these properties . For instance, this compound can interact with enzymes such as cytochrome P 450 CYP3A4 and CYP1A2, affecting the concentration of drugs that are metabolized by these enzymes .

Cellular Effects

This compound has shown inhibitory effects on tumor growth and metastasis in various studies . It has been found to counteract several types of cancer through various mechanisms, including inhibition of malignant cell growth, induction of cell cycle arrest and apoptosis, and modulation of angiogenesis, inflammation, and oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to prevent GSK-3β (AkT target) phosphorylation via PI3K inhibition . Furthermore, it has been demonstrated that the Rutin-COS complex is formed through hydrogen bonds between the A, B rings of rutin and COS .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the spray-dried Rutin-COS showed increased water solubility, weakened bitterness, enhanced antioxidant and antibacterial activity compared to rutin . Moreover, this compound presents enterohepatic circulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, supplementing with 100 mg/kg rutin enhanced growth, antioxidant capacity, and intestinal health in yellow catfish . The administration of rutin at a dosage of 500 mg/kg did not yield any additional advantages but potentially exhibited adverse effects on yellow catfish .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to act as an antioxidant, which means it can help protect cells from damage caused by harmful free radicals . Furthermore, this compound can affect indirectly the concentration of drugs that are metabolized by enzymes such as cytochrome P 450 CYP3A4 and CYP1A2 .

Transport and Distribution

This compound is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall .

Subcellular Localization

It is known that this compound can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rutin trihydrate involves the conversion of quercetin and rutinose into Rutin trihydrate.", "Starting Materials": [ "Quercetin", "Rutinose", "Water", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve quercetin and rutinose in water", "Add hydrochloric acid to the solution and heat it to reflux for 2 hours", "Neutralize the solution with sodium hydroxide", "Filter the solution to remove any precipitate", "Concentrate the filtrate under reduced pressure", "Add ethanol to the concentrated solution and cool it to 0°C", "Collect the precipitate by filtration and wash it with cold ethanol", "Dry the product under vacuum to obtain Rutin trihydrate" ] }

CAS No.

207671-50-9

Molecular Formula

C27H32O17

Molecular Weight

628.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;hydrate

InChI

InChI=1S/C27H30O16.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

PGHSKTKIQIBATG-ZAAWVBGYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O

melting_point

125 °C

250249-75-3

physical_description

Solid

Pictograms

Irritant

solubility

0.125 mg/mL

Origin of Product

United States
Customer
Q & A

A: Rutin Trihydrate exhibits its protective effects by mitigating the oxidative stress caused by Cisplatin. Research using isolated perfused rat hearts demonstrated that this compound improved the reduced glutathione content and suppressed the elevated malondialdehyde levels induced by Cisplatin in the myocardium. [] This suggests that the beneficial effects of this compound are linked to its antioxidant properties.

A: Studies indicate that this compound, particularly at higher concentrations, can influence ruminal fermentation. In vitro experiments revealed that 50mg/g dry matter of this compound, along with buckwheat flowers and the total aerial fraction of the buckwheat plant, suppressed methane production per unit of total gas by more than 10%. [] This suggests a potential role for this compound in modulating rumen microbial activity.

ANone: The molecular formula of this compound is C27H30O16 • 3H2O. Its molecular weight is 664.58 g/mol.

A: Yes, this compound can be successfully formulated into emulgels to enhance its topical delivery. Research has shown that an optimized this compound emulgel exhibited desirable properties like good consistency, pH compatible with skin, high drug content, suitable viscosity, spreadability, and extrudability. [] This formulation also demonstrated promising in vitro drug release and stability over three months.

A: Yes, in silico studies have identified this compound as a potential α-amylase inhibitor. Molecular docking simulations revealed that this compound binds with high affinity (-12.162 kcal/mol) to the active site of α-amylase, suggesting its potential as a lead compound for developing antidiabetic drugs. []

A: Research suggests that the bioavailability of this compound can be enhanced by using alternative forms like Rutin–ethanolate. Studies showed that the oral bioavailability of Form Π (Rutin–ethanolate) was 2.04 times higher than that of Form Ι (this compound). [] This highlights the potential of utilizing different forms of Rutin to improve its absorption and overall efficacy.

A: Supplementing dairy cows with pure this compound at a dose of 100 mg/kg of body weight resulted in increased plasma glucose, β-hydroxybutyrate, and albumin levels. [] This suggests a potential metabolic effect of this compound on energy metabolism in dairy cows.

A: Yes, an optimized this compound emulgel demonstrated comparable anti-inflammatory activity to a marketed formulation in in vivo studies. [] This finding supports the potential of this compound as a therapeutic agent for inflammatory conditions.

A: Research indicates that this compound may have neuroprotective effects. Zebrafish larvae treated with 9.5 μM this compound in combination with 30 μM metformin displayed a significantly higher neuroprotective effect compared to larvae treated with metformin alone. []

A: Yes, in vitro studies have demonstrated that this compound, alongside other flavonoids and antioxidants like Vitamin C, can inhibit PMA-induced ROS production and NET formation in primary human neutrophils. [] This suggests a potential role for this compound in modulating immune responses associated with NET formation.

ANone: Several analytical techniques are employed for the analysis of this compound:

    A: this compound's poor water solubility (0.125 mg/mL) hinders its local bioavailability and limits its efficacy, particularly for topical applications. [] Formulating this compound into emulgels or utilizing more soluble forms like Rutin–ethanolate can significantly improve its dissolution rate and enhance its bioavailability. [, ]

    A: Yes, validated HPTLC methods have been developed for quantifying marker compounds, including this compound, in aqueous extracts of Hippophae rhamnoides leaves. These methods demonstrate good linearity, precision, accuracy, and sensitivity for the reliable quantification of this compound. []

    A: Yes, research on this compound demonstrates significant cross-disciplinary involvement. Studies utilize expertise from fields like phytochemistry, pharmacology, toxicology, analytical chemistry, and food science, highlighting the interdisciplinary nature of exploring its properties and applications. [, , , , , , , , ]

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